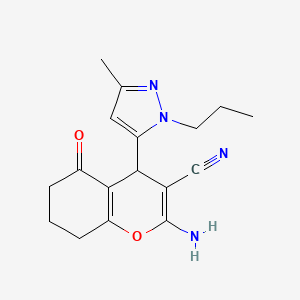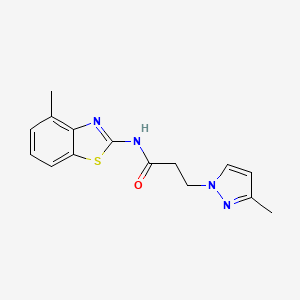
N-(4-methyl-1,3-benzothiazol-2-yl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from 4-methyl aniline, the benzothiazole ring can be formed through a cyclization reaction with carbon disulfide and an oxidizing agent.
Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized separately from 3-methyl-1H-pyrazole and then attached to the benzothiazole derivative through a coupling reaction.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker, which can be achieved through an amide coupling reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Pyrazole Derivatives: Compounds containing the pyrazole ring.
Uniqueness
N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the combination of the benzothiazole and pyrazole rings, which may confer distinct biological activities and chemical properties compared to other compounds.
Properties
Molecular Formula |
C15H16N4OS |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-3-(3-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C15H16N4OS/c1-10-4-3-5-12-14(10)17-15(21-12)16-13(20)7-9-19-8-6-11(2)18-19/h3-6,8H,7,9H2,1-2H3,(H,16,17,20) |
InChI Key |
LBCIQJFNYVMEOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCN3C=CC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


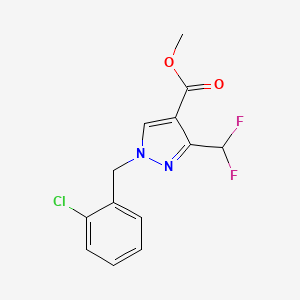
![azepan-1-yl(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B10911601.png)
![methyl 5-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10911603.png)
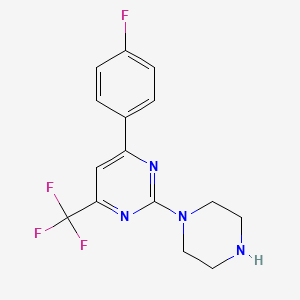
![ethyl {3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}acetate](/img/structure/B10911620.png)
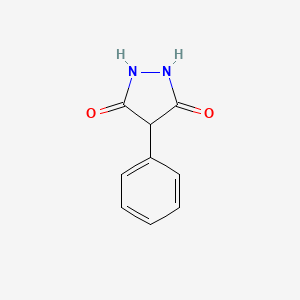
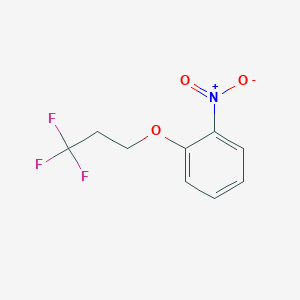
![N-(4-fluorobenzyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10911638.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-bromofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B10911639.png)

![N-[3-(acetylamino)phenyl]-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10911650.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911651.png)
![2-(4,7-diphenyl-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B10911660.png)
